Product packaging for Glucocorticoid receptor modulator-1(Cat. No.:)

Glucocorticoid receptor modulator-1

Cat. No.: B11929934
M. Wt: 482.5 g/mol
InChI Key: GJNFFVZYGXQBFZ-CLJLJLNGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glucocorticoid Receptor Signaling in Physiological and Pathophysiological Contexts

Glucocorticoids, such as cortisol, are steroid hormones essential for a wide range of physiological processes. nih.govnih.gov They regulate metabolism, development, and the body's response to stress. nih.govnih.govresearchgate.net Their effects are mediated through the glucocorticoid receptor (GR), a protein that, upon binding to a glucocorticoid, can influence the expression of up to 20% of the human genome. nih.govencyclopedia.pub

The GR signaling pathway is complex. After a glucocorticoid binds to it, the GR moves into the cell's nucleus. nih.gov There, it can directly bind to DNA sequences known as glucocorticoid response elements (GREs) to either activate or suppress gene transcription (a process called transactivation). nih.govfrontiersin.org Alternatively, it can interact with other transcription factors to modulate their activity, a mechanism known as transrepression. nih.gov

Dysregulation of GR signaling is implicated in various diseases. ontosight.ai For instance, conditions like Cushing's syndrome can arise from excessive glucocorticoid activity, while glucocorticoid resistance can lead to other health issues. nih.govresearchgate.netontosight.ai Mutations in the GR gene can impair signaling, leading to either hypersensitivity or resistance to glucocorticoids. researchgate.net

Rationale for Developing Selective Glucocorticoid Receptor Modulators (SEGRMs)

While synthetic glucocorticoids are potent anti-inflammatory and immunosuppressive drugs, their long-term use is associated with significant side effects, including osteoporosis, hyperglycemia, and skin atrophy. wikipedia.orgnih.gov These adverse effects are a major challenge in treating chronic inflammatory diseases that require prolonged treatment. wikipedia.org

The development of SEGRMs is driven by the hypothesis that the therapeutic anti-inflammatory actions of glucocorticoids are primarily mediated through the transrepression mechanism, while the undesirable metabolic side effects are linked to the transactivation of genes via GREs. nih.govnih.gov SEGRMs are designed to preferentially engage the transrepression pathway, thus separating the desired anti-inflammatory effects from the unwanted side effects. nih.gov The goal is to create safer long-term treatment options for inflammatory and autoimmune diseases. wikipedia.orgnih.gov

Definition and Research Scope of Glucocorticoid Receptor Modulator-1

This compound (GRM-01) is a novel, non-steroidal SEGRM developed to have a high affinity and selectivity for the human glucocorticoid receptor. frontiersin.orgfrontiersin.org The primary research focus for GRM-01 is to demonstrate a dissociation between its anti-inflammatory effects and the adverse metabolic and bone-related side effects commonly associated with traditional glucocorticoids. frontiersin.orgfrontiersin.org

Research on GRM-01 investigates its ability to potently inhibit inflammatory mediators while having minimal impact on processes like gluconeogenesis and bone formation. frontiersin.org This involves a range of preclinical studies, both in vitro and in vivo, to characterize its pharmacological profile. frontiersin.orgfrontiersin.org

Overview of Preclinical Research Endeavors on this compound

Preclinical research on GRM-01 has been extensive, involving in vitro and in vivo studies to establish its efficacy and selectivity. frontiersin.orgfrontiersin.org

In Vitro Studies:

Receptor Binding and Selectivity: In vitro binding assays have shown that GRM-01 has a high affinity for the glucocorticoid receptor, with significantly lower affinity for the progesterone (B1679170) and mineralocorticoid receptors. frontiersin.org

Transactivation vs. Transrepression: Reporter gene assays have demonstrated that GRM-01 is a partial agonist of the GR, meaning it only partially activates the receptor compared to traditional glucocorticoids like prednisolone (B192156). nih.gov This is a key feature of its selective action.

Anti-inflammatory Effects: GRM-01 has been shown to effectively inhibit the release of inflammatory cytokines, such as TNF-α and IL-6, in various cell-based assays. frontiersin.orgnih.gov

Effects on Metabolic and Bone Markers: Studies using liver and bone cell lines have indicated that GRM-01 has a significantly weaker effect on markers associated with gluconeogenesis and bone metabolism compared to prednisolone. frontiersin.orgnih.gov For example, it weakly increased tyrosine aminotransferase (TAT) activity, a marker for gluconeogenesis, in HepG2 cells. nih.gov

In Vivo Studies:

Anti-inflammatory and Analgesic Effects: In a rat model of inflammation, GRM-01 dose-dependently reduced ankle swelling and demonstrated anti-nociceptive (pain-relieving) effects. frontiersin.orgnih.gov

Metabolic Effects: Importantly, the in vivo studies in rats showed that GRM-01 did not lead to an increase in blood glucose levels. frontiersin.orgnih.gov

Pharmacokinetics: Pharmacokinetic studies in multiple animal species, including mice, rats, dogs, and cynomolgus monkeys, have shown that GRM-01 has high oral bioavailability and a long half-life. frontiersin.orgnih.gov

Hormonal Effects: In cynomolgus monkeys, GRM-01 was found to dose-dependently reduce plasma cortisol levels. frontiersin.orgnih.gov

These preclinical findings suggest that GRM-01 has a favorable pharmacological profile, consistent with the goals of a SEGRM. frontiersin.orgfrontiersin.org Based on this promising preclinical data, GRM-01 has advanced to Phase 1 clinical development. frontiersin.orgnih.gov

Preclinical Research Findings for this compound

Study Type Model Key Findings Reference
In Vitro Human Receptors High affinity and selectivity for GR over PR and MR. frontiersin.orgnih.gov
In Vitro Reporter Gene Assays Partial agonist at the GR, indicating selective modulation. nih.gov
In Vitro Whole Blood/Cell Assays Potent inhibition of inflammatory markers (TNF-α, IL-6). frontiersin.orgnih.gov
In Vitro HepG2 & MG-63 Cells Weak effect on markers of gluconeogenesis and bone metabolism. frontiersin.orgnih.gov
In Vivo Rat Inflammation Model Dose-dependent reduction in ankle swelling and pain. frontiersin.orgnih.gov
In Vivo Rat Model No increase in blood glucose levels. frontiersin.orgnih.gov
In Vivo Cynomolgus Monkeys Dose-dependent reduction of plasma cortisol. frontiersin.orgnih.gov
In Vivo Multiple Species High oral bioavailability and long half-life. frontiersin.orgnih.gov

Table of Compounds

Compound Name
Adalimumab
Aldosterone
Beclomethasone
Cortisol
Dexamethasone (B1670325)
Fludrocortisone
This compound (GRM-01)
Mapracorat
Prednisolone
Progesterone

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H27FN4O2 B11929934 Glucocorticoid receptor modulator-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H27FN4O2

Molecular Weight

482.5 g/mol

IUPAC Name

N-[(2R,3S)-1-[1-(4-fluorophenyl)indazol-5-yl]-4,4-dimethyl-5-oxo-2-phenylpyrrolidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C29H27FN4O2/c1-29(2)26(32-27(35)19-8-9-19)25(18-6-4-3-5-7-18)33(28(29)36)23-14-15-24-20(16-23)17-31-34(24)22-12-10-21(30)11-13-22/h3-7,10-17,19,25-26H,8-9H2,1-2H3,(H,32,35)/t25-,26-/m1/s1

InChI Key

GJNFFVZYGXQBFZ-CLJLJLNGSA-N

Isomeric SMILES

CC1([C@@H]([C@H](N(C1=O)C2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)C5=CC=CC=C5)NC(=O)C6CC6)C

Canonical SMILES

CC1(C(C(N(C1=O)C2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)C5=CC=CC=C5)NC(=O)C6CC6)C

Origin of Product

United States

Molecular Mechanisms of Glucocorticoid Receptor Modulator 1 Action

Glucocorticoid Receptor Structure and Ligand Interactions

The Glucocorticoid Receptor is a member of the nuclear receptor superfamily and, like other steroid receptors, possesses a modular structure comprising several distinct functional domains. nih.govmdpi.com The specific architecture of these domains is crucial for ligand binding, DNA interaction, and the recruitment of coregulatory proteins that ultimately determine the cellular response. oup.comnih.gov

The human Glucocorticoid Receptor is a 777-amino acid protein organized into three principal domains: oup.comnih.gov

The N-Terminal Domain (NTD): This is the largest and most variable domain among nuclear receptors. oup.com It contains the activation function-1 (AF-1), a ligand-independent region that is essential for the receptor's full transcriptional activity. nih.govfrontiersin.org The NTD is largely intrinsically disordered and plays a key role in interacting with coregulators and the basal transcription machinery. oup.comnih.gov

The DNA-Binding Domain (DBD): This highly conserved central domain is responsible for recognizing and binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs). oup.comebi.ac.uk It consists of two zinc finger motifs. The first zinc finger makes direct contact with the DNA, while the second is crucial for receptor dimerization, a process that influences binding cooperativity. oup.comnih.gov

The Hinge Region: This flexible linker connects the DBD and the Ligand Binding Domain, providing structural flexibility that facilitates DNA binding and nuclear localization. nih.govnih.gov

The Ligand-Binding Domain (LBD): Located at the C-terminus, the LBD is responsible for high-affinity hormone binding. ebi.ac.uknih.gov This domain contains a ligand-dependent activation function (AF-2). Upon ligand binding, the LBD undergoes a significant conformational change, creating a surface for the recruitment of coactivator or corepressor proteins. nih.govnih.gov

Ligand binding occurs within a hydrophobic pocket in the LBD. nih.gov This event is a critical allosteric switch, inducing conformational changes that propagate throughout the receptor. nih.gov For an agonist like dexamethasone (B1670325), this change stabilizes the LBD, particularly helix 12, into a position that promotes the binding of coactivator proteins to the AF-2 surface. nih.gov Conversely, antagonists induce a different conformation that can prevent coactivator recruitment or even favor the binding of corepressors. nih.gov This allosteric communication is not confined to the LBD; DNA itself can act as an allosteric modulator, with the sequence of the GRE influencing the receptor's conformation and its interaction with coregulators. oup.comescholarship.org The dynamic interplay between the ligand, the receptor's domains, and DNA response elements allows for a highly plastic and context-specific transcriptional output. escholarship.org

Glucocorticoid Receptor Modulator-1 Binding Profile and Selectivity

Selective Glucocorticoid Receptor Modulators (SEGRMs), also known as selective GR agonists and modulators (SEGRAMs), are designed to harness the therapeutic benefits of GR activation while minimizing side effects. frontiersin.org This is achieved through a distinct binding profile that confers high selectivity for the GR and promotes a specific receptor conformation. GRM-01 is a novel, non-steroidal SEGRAM developed to achieve this separation of effects. frontiersin.org

In vitro binding assays demonstrate that GRM-01 is a potent ligand for the human Glucocorticoid Receptor. frontiersin.org Using supernatants from lysed IM-9 cells, which endogenously express the human GR, the affinity of GRM-01 was determined using a radioligand binding assay with ³H-dexamethasone. frontiersin.org The results show a high affinity, with an inhibition constant (Ki) indicative of strong and specific binding to the receptor's ligand-binding pocket. frontiersin.orgfrontiersin.org

A key feature of a selective modulator is its ability to preferentially bind to the target receptor over other related nuclear receptors, thereby avoiding off-target effects. GRM-01 exhibits high selectivity for the GR when compared to the Progesterone (B1679170) Receptor (PR) and the Mineralocorticoid Receptor (MR). frontiersin.org Binding assays revealed a very weak interaction with the MR, with only 14% inhibition of radioligand binding, preventing the determination of a Ki value. frontiersin.org While it showed low affinity for the PR, its affinity for the GR was substantially higher. frontiersin.orgfrontiersin.org This contrasts with the broader activity of traditional glucocorticoids like prednisolone (B192156), which also binds to the MR. frontiersin.org

The table below summarizes the nuclear hormone receptor binding results for GRM-01 compared to prednisolone.

CompoundReceptorBinding Affinity (Ki, nM)
GRM-01Glucocorticoid Receptor (GR)12
Progesterone Receptor (PR)3,700
Mineralocorticoid Receptor (MR)>10,000
PrednisoloneGlucocorticoid Receptor (GR)7.7
Progesterone Receptor (PR)>1,000
Mineralocorticoid Receptor (MR)130

Data sourced from Gmunder et al. (2025). frontiersin.org

Differential Modulation of Glucocorticoid Receptor Transcriptional Activity

The selective binding profile of GRM-01 translates into a differential modulation of GR's transcriptional functions. The primary goal of SEGRMs is to retain the transrepression activity responsible for anti-inflammatory effects while minimizing the transactivation activity linked to metabolic and other side effects. frontiersin.orgresearchgate.net

In functional reporter gene assays, GRM-01 acts as a partial agonist of the GR. It induced transactivation with a mean efficacy of 31.8%, which is significantly lower than the 80.5% efficacy observed with prednisolone. frontiersin.orgfrontiersin.org This weaker transactivation potential is a hallmark of its modulatory action. Furthermore, GRM-01 showed no detectable transactivation of the PR or MR at concentrations up to 10 µM, underscoring its functional selectivity. frontiersin.org

This dissociation is further evidenced in cell-based assays measuring markers of GR transactivation-related adverse effects. For instance, in human hepatoma HepG2 cells, GRM-01 only weakly induced tyrosine aminotransferase (TAT) activity, a marker for gluconeogenesis, with an efficacy of just 14.0% compared to 92.4% with prednisolone. frontiersin.orgfrontiersin.org Similarly, in human osteoblast-like MG-63 cells, GRM-01 only partially inhibited the release of osteoprotegerin (OPG), a key regulator in bone metabolism, suggesting a reduced impact on bone formation compared to full agonists. frontiersin.orgfrontiersin.org Despite this reduced transactivation profile, GRM-01 effectively demonstrated anti-inflammatory activity by inhibiting the release of cytokines like TNF-α and IL-6 in relevant cellular assays. frontiersin.orgfrontiersin.org This indicates that GRM-01 successfully separates the transcriptional circuits of the GR, retaining desired anti-inflammatory transrepression while dampening unwanted transactivation. frontiersin.org

Mechanisms of Glucocorticoid Receptor Transactivation

Transactivation is a process by which the glucocorticoid receptor positively regulates gene expression. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex with chaperone proteins like hsp90 and hsp70. atsjournals.org Upon ligand binding, the GR undergoes a conformational change, dissociates from this complex, and translocates to the nucleus. atsjournals.orgwikipedia.org

Once in the nucleus, the activated GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. wikipedia.orgoup.comfrontiersin.org This binding initiates the recruitment of coactivator proteins and the general transcription machinery, leading to an increase in the transcription of these genes. youtube.com This "direct" mechanism of action is a key driver of many of the metabolic effects associated with glucocorticoids. youtube.com

Another form of transactivation involves a "composite" mechanism where the GR complex binds to GREs and subsequently interacts with other transcription factors already bound to their respective response elements on the DNA. youtube.com

Mechanisms of Glucocorticoid Receptor Transrepression

Transrepression, on the other hand, is the process by which the GR downregulates gene expression, and it is largely responsible for the anti-inflammatory effects of glucocorticoids. nih.govnih.gov This mechanism can occur through several pathways.

One primary mechanism of transrepression is independent of direct GR-DNA binding. atsjournals.org In this "tethering" mechanism, the activated monomeric GR interacts directly with other transcription factors, such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), which are key players in the inflammatory response. atsjournals.orgoup.comwikipedia.org This protein-protein interaction prevents these transcription factors from binding to their target DNA sequences and initiating the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. wikipedia.orgfrontiersin.orgoncoscience.us

The GR can also repress gene transcription by binding to negative glucocorticoid response elements (nGREs). atsjournals.org This binding can physically block the access of other transcription factors to their binding sites, thereby inhibiting gene expression. atsjournals.org

Dissociation of Transactivation and Transrepression by this compound

A key goal in the development of new glucocorticoid-related therapies is to separate the desired anti-inflammatory effects (mediated by transrepression) from the often-undesirable metabolic side effects (largely driven by transactivation). nih.govnih.gov Selective glucocorticoid receptor modulators (SEGRMs) or agonists (SEGRAs) are designed to achieve this dissociation. nih.govwikipedia.org

These compounds, often non-steroidal, are engineered to induce a specific conformational change in the GR that favors the monomeric state and subsequent transrepression pathways, while having a reduced capacity to form homodimers and initiate transactivation. nih.govnih.gov For example, the nonsteroidal selective GR agonist ZK 216348 has demonstrated a significant separation between transrepression and transactivation both in laboratory studies and in living organisms. nih.govnih.gov This selective action allows for potent anti-inflammatory effects with a lower risk of side effects like hyperglycemia. nih.govnih.gov

Research has shown that certain compounds can act as poor transactivators while efficiently repressing AP-1 and NF-κB-dependent transcription, leading to in vivo anti-inflammatory activity. psu.edu This functional separation is a critical area of investigation for developing safer anti-inflammatory drugs. psu.edu

Preclinical Pharmacological Characterization of Glucocorticoid Receptor Modulator 1

In Vitro Cellular and Molecular Assays

The in vitro characterization of Glucocorticoid Receptor Modulator-1 was conducted through a series of cellular and molecular assays to determine its potency, selectivity, and mechanism of action at the glucocorticoid receptor (GR).

The initial characterization of a selective glucocorticoid receptor modulator involves assessing its binding affinity and functional activity at the receptor. nih.gov Ligand binding to the GR induces a conformational change, leading to its translocation to the nucleus where it modulates gene expression by interacting with glucocorticoid response elements (GREs). nih.govfrontiersin.org Reporter gene assays are a critical tool, providing a quantifiable measure of a compound's ability to activate or repress GR-mediated transcription. indigobiosciences.combiorxiv.org

This compound (also referred to as GRM-01) has been identified as a potent and selective ligand for the human glucocorticoid receptor. frontiersin.org In competitive binding assays, it demonstrated a high affinity for the GR with an inhibition constant (Ki) of 12 nM. frontiersin.org Its selectivity was established by comparing its binding to other nuclear hormone receptors; it showed significantly lower affinity for the human progesterone (B1679170) receptor (PR) and mineralocorticoid receptor (MR), with Ki values of 3,700 nM and >10,000 nM, respectively. frontiersin.org

Functional activity was assessed using GR reporter gene assays, which measure the transcriptional activation (transactivation) potential of a ligand. indigobiosciences.comfrontiersin.org In these assays, GRM-01 acted as a partial agonist. frontiersin.org It induced GR-mediated gene expression with a half-maximal effective concentration (EC50) of 60.2 nM and a maximal efficacy of 31.8%. frontiersin.org This is in contrast to the full agonist prednisolone (B192156), which demonstrated an EC50 of 24.3 nM and an efficacy of 80.5% in the same assay. frontiersin.org The weaker transactivation potential of GRM-01 compared to classic glucocorticoids like prednisolone is a key characteristic of its modulator profile. frontiersin.org

Table 1: Glucocorticoid Receptor Binding Affinity and Transactivation Profile of GRM-01
ParameterGRM-01Prednisolone
GR Binding Affinity (Ki, nM)12Not Reported
PR Binding Affinity (Ki, nM)3,700Not Reported
MR Binding Affinity (Ki, nM)>10,000Not Reported
GR Transactivation (EC50, nM)60.224.3
GR Transactivation Efficacy (%)31.880.5

A primary goal in the development of SGRMs is to retain the anti-inflammatory effects of glucocorticoids while minimizing side effects. biorxiv.org These anti-inflammatory actions are largely mediated by the repression of pro-inflammatory genes through interference with transcription factors like NF-κB and AP-1 (transrepression). nih.govoup.com

Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), are key drivers of inflammatory processes and are often upregulated in autoimmune diseases. nih.govnih.govfrontiersin.org The ability of this compound to suppress the release of these cytokines has been evaluated in various in vitro systems.

GRM-01 demonstrated significant anti-inflammatory efficacy by inhibiting the release of key pro-inflammatory cytokines. frontiersin.org In an ex vivo rat whole blood assay, GRM-01 achieved almost complete inhibition (96%) of lipopolysaccharide (LPS)-induced TNF-α release with a half-maximal inhibitory concentration (IC50) of 79 nM. frontiersin.org For comparison, prednisolone in the same assay had an IC50 of 8.1 nM. frontiersin.org Furthermore, GRM-01 was shown to inhibit interferon-gamma (IFN-γ) release in whole blood assays and IL-6 release in cellular assays. frontiersin.org

Studies on a related compound, also termed Glucocorticoid receptor modulator 1 (or compound B53), showed it effectively reduces the mRNA expression of inflammatory factors including IL-6, IL-1β, and TNF-α. medchemexpress.com It inhibited the release of IL-6 and TNF-α in a dose-dependent manner with IC50 values of 6.90 μM and 7.74 μM, respectively. medchemexpress.com

Table 2: Inhibition of Pro-inflammatory Cytokine Release
CompoundAssayCytokineParameterValueSource
GRM-01Rat Whole Blood (LPS-induced)TNF-αIC5079 nM frontiersin.org
PrednisoloneRat Whole Blood (LPS-induced)TNF-αIC508.1 nM frontiersin.org
Glucocorticoid receptor modulator 1Cell-based assayIL-6IC506.90 µM medchemexpress.com
Glucocorticoid receptor modulator 1Cell-based assayTNF-αIC507.74 µM medchemexpress.com

The anti-inflammatory effects of glucocorticoids are largely attributed to the ability of the GR to repress the activity of pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govoup.comnih.gov These transcription factors are crucial for the expression of numerous genes involved in immune and inflammatory responses. oup.com

Glucocorticoid receptor modulator 1 has demonstrated potent inhibitory activity against both NF-κB and AP-1. medchemexpress.com In specific cellular assays, it displayed an IC50 of 9 nM for the inhibition of NF-κB and an IC50 of 130 nM for the inhibition of AP-1. medchemexpress.com This demonstrates a degree of selectivity, with approximately 14-fold greater potency for NF-κB-mediated pathways compared to AP-1. medchemexpress.com This selective modulation is a key feature, as some research suggests that separating the repression of NF-κB from that of AP-1 could lead to a more favorable therapeutic profile. nih.gov For instance, some dissociated GR modulators have been shown to block NF-κB-driven gene expression without affecting AP-1 activity. nih.gov

Table 3: Inhibition of Inflammatory Transcription Factor Activity
CompoundTarget Transcription FactorIC50
Glucocorticoid receptor modulator 1NF-κB9 nM
AP-1130 nM

A significant drawback of long-term glucocorticoid therapy is the development of metabolic side effects, such as hyperglycemia, which are linked to the GR's transactivation function in the liver. frontiersin.orgbiorxiv.org One of the key enzymes involved in this process is Tyrosine Aminotransferase (TAT). biorxiv.orgnih.gov Assessing the induction of TAT in liver cells serves as an important in vitro marker for predicting potential metabolic liabilities. frontiersin.org

The induction of the TAT enzyme in hepatocytes is a classic GR-mediated transactivation effect that contributes to gluconeogenesis. frontiersin.orgnih.gov The effect of GRM-01 on TAT activity was examined in the human hepatoma cell line, HepG2. frontiersin.org

The results showed that GRM-01 only weakly induced TAT activity. frontiersin.org At a concentration of 10 µM, GRM-01 produced only a partial induction, reaching a maximum of 14.0% of the activity seen with a full agonist. frontiersin.org In stark contrast, the classic steroid prednisolone caused a robust, concentration-dependent induction of TAT activity to a level of 92.4%, with an EC50 value of 283.5 nM. frontiersin.org This significant dissociation between potent anti-inflammatory activity (transrepression) and weak induction of metabolic markers (transactivation) is the hallmark of a promising selective glucocorticoid receptor modulator. frontiersin.org

Table 4: Effect on Tyrosine Aminotransferase (TAT) Activity in HepG2 Cells
CompoundMaximum TAT Induction (% of control)EC50 (nM)
GRM-0114.0%Not Applicable (Partial Agonist)
Prednisolone92.4%283.5

Assessment of Metabolic Pathway Modulation

Analysis of Osteoprotegerin Release from Osteoblasts

Glucocorticoids are known to impact bone metabolism, in part by regulating the communication between osteoblasts and osteoclasts. A key mechanism involves the inhibition of osteoprotegerin (OPG) production by osteoblasts, which leads to increased bone resorption. frontiersin.orgoup.com In this context, the effects of novel glucocorticoid receptor (GR) modulators are evaluated to assess their potential for a dissociated safety profile concerning bone health.

In vitro studies using the human osteoblastic cell line MG-63 were conducted to determine the impact of this compound (GRM-01) on OPG release. nih.gov Compared to the full agonist prednisolone, which completely inhibited OPG release, GRM-01 demonstrated a partial effect. nih.govfrontiersin.org Specifically, GRM-01 inhibited the release of osteoprotegerin by 58%. nih.govfrontiersin.org This finding suggests a potentially reduced impact on bone resorption pathways compared to traditional glucocorticoids. frontiersin.org

Table 1: Effect of GRM-01 on Osteoprotegerin Release in MG-63 Cells

Compound Effect on Osteoprotegerin (OPG) Release
GRM-01 58% inhibition nih.govfrontiersin.org
Prednisolone 100% inhibition nih.govfrontiersin.org

Effects on Cell Survival and Apoptosis in Cancer Models

The glucocorticoid receptor plays a complex role in cancer cell biology, with its activation potentially leading to anti-apoptotic effects in solid tumors and pro-apoptotic effects in hematological malignancies. news-medical.netnih.gov Antagonizing the GR is being explored as a strategy to promote cancer cell death, particularly in combination with cytotoxic chemotherapies. news-medical.netnih.gov

The selective GR modulator (SGRM) relacorilant (B610435), which functions as a GR antagonist, has been studied for its ability to promote apoptosis in solid tumor cells. news-medical.netnih.gov In preclinical models, cortisol, a natural GR agonist, has been shown to blunt the apoptotic effects of chemotherapy agents like paclitaxel (B517696). news-medical.net The addition of relacorilant was found to restore this paclitaxel-driven apoptosis. news-medical.net In xenograft models of various cancers, including pancreatic, cervical (HeLa), and a patient-derived cholangiocarcinoma, combining relacorilant with paclitaxel resulted in increased tumor-cell apoptosis compared to paclitaxel alone. news-medical.net These findings suggest that GR antagonism can enhance the efficacy of chemotherapy by promoting apoptotic pathways. news-medical.netnih.gov The mechanism may involve the suppression of GR-regulated genes that control cell survival, such as sgk1 and dusp1. nih.gov

Modulation of Viral Latency in Cellular Models (e.g., HIV-1)

The glucocorticoid receptor is a key regulator of HIV-1 latency. asm.orgnih.govnih.gov The viral long terminal repeat (LTR), which controls HIV-1 gene expression, contains binding sites for the GR and is influenced by cellular transcription factors like NF-κB and AP-1, whose activities are modulated by GR signaling. asm.orgnih.gov

Studies have investigated the potential of GR modulators to reactivate latent HIV-1, a crucial step in "shock-and-kill" therapeutic strategies. The non-steroidal, partial GR agonist AZD9567 (Mizacorat) was identified as a latency-reversing agent. asm.orgnih.gov In various cellular models of HIV-1 latency, including latently infected T-cell lines (J-Lat 10.6, ACH-2) and monocytic cells (U1), AZD9567 was shown to reactivate the virus. asm.org This reactivation was observed across different cell types, suggesting a broad applicability. asm.org Conversely, the GR antagonist mifepristone (B1683876) was found to suppress HIV-1 LTR-driven gene expression. asm.org Mechanistic studies indicate that the reactivation mediated by AZD9567 is partially dependent on both GR and AP-1 binding sites within the viral LTR. asm.org In microglial cell models, the GR agonist dexamethasone (B1670325) was shown to silence the HIV provirus, suggesting that GR is a critical repressor of HIV transcription in the central nervous system. nih.gov

Transcriptomic Profiling of Cellular Responses

Transcriptomic profiling helps to elucidate the molecular mechanisms by which GR modulators exert their effects. Upon ligand binding, the GR translocates to the nucleus and modulates the transcription of numerous target genes by binding to glucocorticoid response elements (GREs) or by interacting with other transcription factors. bioscientifica.comnih.gov

This compound (GRM-01) has demonstrated potent inhibitory activity against the transcription factors NF-κB and AP-1, with IC50 values of 9 nM and 130 nM, respectively. medchemexpress.com In cellular assays, GRM-01 effectively reduces the mRNA expression of key inflammatory factors. medchemexpress.com Treatment with GRM-01 (at 10 μM for 24 hours) resulted in a practical decrease in the mRNA levels of IL-6, IL-1β, TSLP, MMP-13, TNF-α, and CCL-2. medchemexpress.com This profile of gene expression modulation underscores its anti-inflammatory properties at the transcriptional level. medchemexpress.com In comparison, the full agonist prednisolone exhibits a strong transactivation potential, with an efficacy of 80.5% in reporter gene assays, while GRM-01 shows a partial transactivation efficacy of 31.8%, highlighting its nature as a selective modulator. nih.govfrontiersin.org

In Vivo Investigations in Translational Animal Models

Models of Inflammatory and Autoimmune Diseases

The anti-inflammatory efficacy of GR modulators is a critical component of their preclinical evaluation. Rodent models of inflammation, such as streptococcal cell wall (SCW)-induced ankle swelling in rats, are widely used to assess in vivo activity. frontiersin.orgfrontiersin.org

In the rat SCW-induced ankle inflammation model, GRM-01 demonstrated robust, dose-dependent anti-inflammatory effects. nih.govfrontiersin.org It significantly reduced ankle swelling with an ED50 dose of 0.2 mg/kg. frontiersin.orgfrontiersin.org Furthermore, GRM-01 was shown to be as effective as prednisolone in reducing ankle inflammation at specific dose levels (1 mg/kg/day for GRM-01 versus 30 mg/kg/day for prednisolone). frontiersin.orgfrontiersin.org In addition to reducing swelling, GRM-01 also exhibited antinociceptive effects in this model. nih.govfrontiersin.org The compound known as Glucocorticoid receptor modulator 1 has also been shown to relieve dermatitis in mice and suppress the expression of inflammatory factors in vivo. medchemexpress.com These findings confirm the potent anti-inflammatory activity of these modulators in established animal models of inflammatory disease. nih.govfrontiersin.org

Table 2: Anti-inflammatory Efficacy of GRM-01 in Rat Ankle Swelling Model

Compound Parameter Result
GRM-01 Ankle Swelling Reduction (ED50) 0.2 mg/kg frontiersin.orgfrontiersin.org
GRM-01 Paw Withdrawal (Antinociceptive, ED50) 0.5 mg/kg frontiersin.orgfrontiersin.org
Evaluation in Chronic Arthritis Models (e.g., Collagen-Induced Arthritis)

Selective Glucocorticoid Receptor Modulators (SGRMs) have been evaluated in murine models of collagen-induced arthritis (CIA), which mimics aspects of human rheumatoid arthritis. In these models, the efficacy of SGRMs is often compared to that of traditional glucocorticoids like dexamethasone.

One such modulator, referred to as Compound A, demonstrated anti-inflammatory properties in male DBA/1 mice with established CIA. oup.comoup.com Studies showed that Compound A reduced the disease activity score by 43%. oup.comnih.gov It also tended to decrease paw swelling and paw temperature, although these effects were less potent than those observed with dexamethasone, which reduced the disease activity score by 72%. oup.comnih.gov Histological analysis of the joints confirmed that Compound A was less effective than dexamethasone in preventing the infiltration of inflammatory cells, the formation of osteoclasts, and the destruction of articular cartilage. nih.gov T-cells isolated from mice treated with Compound A were less active and produced lower amounts of interferon-γ and TNF-α compared to T-cells from untreated arthritic mice. oup.com

Another novel, non-steroidal SGRM, GRM-01, was tested in a rat model of streptococcal cell wall (SCW)-induced monoarticular joint inflammation. This compound significantly reduced ankle swelling in the affected joint. frontiersin.org The anti-inflammatory potential of GRM-01 was also demonstrated in vitro using cells from human donors with rheumatoid arthritis, where it inhibited the release of interleukin-6 from primary fibroblast-like synoviocytes. frontiersin.org

Table 1: Efficacy of Glucocorticoid Receptor Modulators in Murine Arthritis Models

Compound Model Key Efficacy Findings Reference

| Compound A | Collagen-Induced Arthritis (Mouse) | - 43% decrease in disease activity score

  • 12% reduction in paw swelling (not statistically significant)
  • 7% decrease in paw temperature | oup.comnih.gov | | Dexamethasone | Collagen-Induced Arthritis (Mouse) | - 72% decrease in disease activity score
  • 22% reduction in paw swelling
  • 10% decrease in paw temperature | oup.comnih.gov | | GRM-01 | SCW-Induced Arthritis (Rat) | - Significant reduction in ankle swelling | frontiersin.org |
  • Impact on Dermatitis in Murine Models

    Glucocorticoids are standard treatments for inflammatory skin conditions like atopic dermatitis and psoriasis due to their anti-inflammatory and anti-proliferative effects on immune cells and keratinocytes. csic.esnih.gov Research into the glucocorticoid receptor (GR) in skin physiology provides insight into how GR modulators may function.

    Studies using mouse models where the glucocorticoid receptor is inactivated specifically in the epidermis (GREKO mice) have shown that the GR is essential for normal skin barrier development and homeostasis. csic.es The absence of a functional GR in keratinocytes leads to skin barrier defects and cutaneous inflammation, with molecular characteristics resembling inflammatory skin diseases. csic.es This suggests that proper GR signaling, which can be achieved by GR modulators, is critical for maintaining skin health.

    In preclinical models, the lack of a specific protein, REDD1, did not diminish the anti-inflammatory effects of glucocorticoids, suggesting that it may be possible to separate the therapeutic actions of GR ligands from their adverse effects. nih.gov While direct studies on a specific compound named "this compound" in dermatitis models are not detailed in the provided results, the foundational research on GR function in the skin underscores the therapeutic potential for modulators that can activate these receptors to control cutaneous inflammation. csic.esnih.gov

    Neurodegenerative Disease Models

    The Wobbler mouse is a genetic model used in amyotrophic lateral sclerosis (ALS) research, exhibiting motoneuron degeneration and neuroinflammation that parallel the human disease. nih.govelsevier.escdrewu.edu Selective glucocorticoid receptor modulators, such as CORT113176 and CORT125329, have been studied in this model. nih.govnih.govnih.gov Wobbler mice naturally show high levels of corticosterone (B1669441), suggesting that chronically elevated glucocorticoids may contribute to the pathology. nih.govnih.gov Treatment with these GR modulators has been shown to mitigate several of these pathological signs. nih.govnih.gov In preclinical studies, Wobbler mice treated with CORT113176 showed enhanced resistance to fatigue and lower forelimb atrophy. nih.gov Similarly, CORT125329 treatment led to enhanced motor behavioral performance. zcmu.edu.cn

    In the spinal cord of Wobbler mice, treatment with GR modulators has a direct impact on neuronal health and the surrounding glial cells. Treatment with CORT113176 and CORT125329 reduced the vacuolation (a sign of degeneration) of motoneurons. nih.govnih.govnih.gov These compounds also decreased both astrogliosis and microgliosis, which are reactive states of astrocytes and microglia, respectively, that are hallmarks of neuroinflammation. nih.govnih.gov Furthermore, CORT125329 was found to increase the levels of choline (B1196258) acetyltransferase, an enzyme necessary for producing acetylcholine, and the neurotrophin brain-derived neurotrophic factor (BDNF). nih.gov

    GR modulators have been shown to alter the neuroinflammatory environment in the spinal cord of Wobbler mice. Treatment with CORT113176 and CORT125329 lowered the levels of several pro-inflammatory mediators, including high mobility group box 1 protein (HMGB1), toll-like receptor 4 (TLR4), and tumor necrosis factor (TNF) receptor. nih.govnih.gov

    Glutamate (B1630785) excitotoxicity is another pathological process implicated in ALS. nih.govnih.gov Treatment with CORT113176 was found to have a positive effect on the glutamate-glutamine cycle by significantly enhancing the expression of the glutamate transporters GLAST and GLT1. nih.gov This action suggests a mechanism for reducing glutamate-mediated excitotoxicity in the spinal cord. nih.gov

    Table 2: Effects of GR Modulators in Wobbler Mouse Model of ALS

    Compound Effect on Motoneurons Effect on Glial Cells Effect on Inflammatory Markers & Transporters Reference

    | CORT113176 | - Reduced motoneuron vacuolation | - Decreased astrogliosis

  • Decreased microgliosis | - Lowered HMGB1, TLR4, MyD88, NFκB, TNF receptor, IL-18
  • Enhanced GLAST and GLT1 expression | nih.govnih.gov | | CORT125329 | - Decreased motoneuron degeneration
  • Increased choline acetyltransferase | - Decreased astrogliosis
  • Decreased microgliosis | - Lowered HMGB1, TLR4, TNF-α and its receptor
  • Decreased aquaporin-4 | nih.govzcmu.edu.cn |
  • Oncology Research Models

    The modulation of the glucocorticoid receptor is an area of investigation in oncology. In estrogen receptor-positive (ER+) breast cancer, high GR expression has been correlated with improved patient outcomes. nih.gov Preclinical studies have explored the effects of activating the GR with selective glucocorticoid receptor modulators (SGRMs). Research showed that liganded GR can suppress the activity of the estrogen receptor at shared DNA enhancer sites. nih.gov

    In in vitro models of ER+ breast cancer, the use of SGRMs slowed cell proliferation mediated by estradiol. nih.gov This treatment led to a decrease in the expression of key proliferative genes such as CCND1 (Cyclin D1), CDK2, and CDK6. nih.gov Furthermore, in in vivo xenograft models using ER+ breast cancer cells with a Y537S mutation, treatment with SGRMs reduced tumor growth. nih.gov These findings suggest that GR modulation can suppress ER-driven gene expression and cell division in certain breast cancer models. nih.gov The role of the GR is also being explored in other cancers, including ovarian and prostate cancer, where GR activity may influence tumor progression and response to therapy. mdpi.comnih.gov

    Enhancement of Chemotherapy Efficacy in Solid Tumor Xenograft Models

    Information regarding the specific effects of this compound (GRM-01) on enhancing chemotherapy efficacy in solid tumor xenograft models is not available in the reviewed scientific literature. Preclinical research on other selective glucocorticoid receptor modulators (SGRMs) has explored this area, but data specific to GRM-01 has not been published.

    Reversal of Glucocorticoid-Mediated Anti-apoptotic Effects

    There is no published data from preclinical studies on the ability of this compound (GRM-01) to reverse glucocorticoid-mediated anti-apoptotic effects. While the mechanism of action of SGRMs may involve modulating apoptosis, specific investigations for GRM-01 in this context have not been reported.

    Investigations in Models of Glucose and Bone Metabolism

    As a selective modulator, GRM-01 was developed to separate the anti-inflammatory effects of glucocorticoid receptor (GR) activation from the adverse metabolic effects, such as hyperglycemia and osteoporosis, associated with conventional glucocorticoids. nih.gov

    Preclinical studies indicate that GRM-01 has a significantly lower impact on glucose metabolism compared to traditional glucocorticoids like prednisolone. nih.govnih.gov

    In Vitro Gluconeogenesis Marker: The potential for inducing gluconeogenesis was assessed by measuring the activity of tyrosine aminotransferase (TAT), an enzyme involved in hepatic glucose production. In the human hepatoma cell line (HepG2), GRM-01 demonstrated only weak induction of TAT activity. In contrast, prednisolone caused a potent, concentration-dependent increase in TAT activity. nih.govresearchgate.net

    In Vivo Blood Glucose: In a rat model, GRM-01 produced only small, non-dose-dependent increases in blood glucose. Conversely, prednisolone was associated with significantly higher blood glucose levels at multiple time points post-dose. nih.govfrontiersin.org

    Glucocorticoids can negatively impact bone by inhibiting osteoblast function. One key mechanism is the inhibition of osteoprotegerin (OPG) production, which leads to increased bone resorption. nih.gov The effect of GRM-01 on this bone marker was evaluated in a human osteoblast cell line (MG-63).

    In Vitro OPG Inhibition: GRM-01 partially inhibited the release of OPG in a concentration-dependent manner, achieving a maximal inhibition of 58%. In the same assay, prednisolone demonstrated a much stronger effect, completely inhibiting OPG release. nih.govnih.gov This finding suggests that GRM-01 may have a reduced impact on bone formation compared to conventional glucocorticoids. nih.gov

    Pharmacokinetic and Pharmacodynamic Studies in Preclinical Species

    Pharmacokinetic (PK) studies were conducted in animals to determine the absorption, distribution, metabolism, and excretion (ADME) profile of GRM-01 and to predict its human PK parameters. nih.gov

    The preclinical PK profile of GRM-01 was characterized by high oral bioavailability, generally low clearance, and good tissue partitioning. nih.govresearchgate.net These properties are favorable for an orally administered drug. Based on the data from animal models, human pharmacokinetic parameters were predicted. nih.gov

    Glucocorticoid Receptor Target Engagement Biomarkers (e.g., Plasma Cortisol/Corticosterone Suppression)

    The administration of exogenous glucocorticoids leads to the suppression of endogenous cortisol levels in plasma. This well-established physiological response occurs through a negative feedback mechanism on the hypothalamic-pituitary-adrenal (HPA) axis. frontiersin.orgfrontiersin.org Consequently, the measurement of plasma cortisol or corticosterone (in rodents) serves as a valuable in vivo biomarker to confirm that a glucocorticoid receptor (GR) modulator is engaging its intended target. frontiersin.orgfrontiersin.org

    An exploratory pharmacokinetic/pharmacodynamic (PK/PD) study was conducted to assess the impact of this compound (GRM-1) on plasma cortisol levels in male cynomolgus monkeys. frontiersin.orgfrontiersin.org In this study, a single oral dose of GRM-1 demonstrated a dose-dependent reduction in plasma cortisol. frontiersin.orgfrontiersin.org The suppression of cortisol was profound and long-lasting, with levels returning to baseline within 6 to 12 days, which aligns with the plasma concentration-time profile of the compound. frontiersin.org In contrast, a lower dose of GRM-1 showed only limited effects on cortisol suppression. frontiersin.org

    A turnover model was employed to analyze the relationship between GRM-1 plasma concentrations and cortisol suppression. frontiersin.org This model predicted a maximal inhibitory effect (Imax) of approximately 100%, indicating that GRM-1 can achieve full suppression of cortisol production. frontiersin.org The model also estimated the half-maximal inhibitory concentration (IC50) for cortisol suppression by total GRM-1 to be 211 nmol/L and by the unbound fraction of GRM-1 to be 10 nmol/L. frontiersin.org

    Interactive Table: Pharmacodynamic Parameters of GRM-1 on Cortisol Suppression in Cynomolgus Monkeys

    Parameter Estimate ± SE (RSE)
    tv Imax 1.03 ± 0.04 (4%)
    tv IC50 (nmol/L) 211 ± 81 (38%)
    **tv IC50,free (nmol/L)*** 10 ± 3.8 (38%)

    Fraction of unbound GRM-1 in monkey plasma = 0.0488. The IC50,free was calculated as IC50 (in whole blood) x fu. frontiersin.org *SE: Standard Error; RSE: Relative Standard Error; tv: typical value; Imax: maximum drug-induced inhibition; IC50: half-maximal inhibitory concentration; IC50,free: IC50 corrected for plasma protein binding in whole blood; fu: fraction unbound. frontiersin.org

    In a rat model of inflammation (streptococcal cell wall-induced arthritis), GRM-1 also produced dose-dependent reductions in plasma corticosterone levels when administered daily over a 7-day period. frontiersin.org

    These findings from preclinical studies in both monkeys and rats confirm that GRM-1 effectively engages the glucocorticoid receptor in vivo, as evidenced by the robust and dose-dependent suppression of endogenous glucocorticoids. frontiersin.orgfrontiersin.org

    Structure Activity Relationships and Rational Design for Glucocorticoid Receptor Modulator 1 Development

    Chemical Scaffolds and Structural Diversity in Glucocorticoid Receptor Modulators

    The quest for selective GR modulators has led to the exploration of a wide array of chemical scaffolds, moving beyond the traditional steroidal backbone of endogenous glucocorticoids like cortisol. springerprofessional.de While steroidal modulators continue to be developed, significant efforts have been directed towards non-steroidal scaffolds to achieve better selectivity and overcome the inherent side effects of classical glucocorticoids.

    Steroidal Scaffolds:

    Modifications to the core steroid structure have been a primary strategy for developing new GR modulators. Key structural features of the steroid nucleus that influence activity include:

    A-ring: The 3-keto-4-ene moiety is crucial for binding and activity. researchgate.net

    B-ring: Halogenation at the 6α and 9α positions can enhance glucocorticoid potency. researchgate.net

    C-ring: The C11 hydroxyl group is important for receptor binding and agonist activity. youtube.com

    D-ring and C17 side chain: Substitutions at the C16 position can reduce mineralocorticoid activity, while modifications at C17 can significantly impact potency and selectivity. researchgate.net For instance, the C-17α furoate group of mometasone furoate completely fills the ligand-binding pocket, providing additional contacts for high-affinity binding. rcsb.org

    Non-Steroidal Scaffolds:

    The limitations of steroidal glucocorticoids have spurred the discovery of diverse non-steroidal GR modulators. These compounds often possess entirely different chemical frameworks, offering new avenues for achieving selectivity. Some notable non-steroidal scaffolds include:

    Arylpyrazoles: These compounds have been shown to selectively modulate GR-regulated biological functions. nih.gov Subtle differences in the arylpyrazole backbone can lead to distinct gene expression patterns. nih.gov

    Dibenzoxepane and Dibenzosuberane Sulfonamides: These scaffolds have yielded potent anti-inflammatory agents with selectivity for the GR over other steroid receptors. acs.orgnih.govresearchgate.netacs.org

    N-Acyl-6-sulfonamide-tetrahydroquinolines: Derivatives of this scaffold have been designed and synthesized through structural optimization, leading to highly active GR modulators. acs.org

    The structural diversity of these scaffolds allows for a broader exploration of the GR ligand-binding pocket and the potential to induce unique receptor conformations that favor transrepression over transactivation.

    Principles of Modulating Glucocorticoid Receptor Functional Selectivity through Chemical Design

    The central principle behind the design of selective GR modulators is the concept of "dissociation," which aims to separate the transrepression and transactivation functions of the GR. semanticscholar.orgpnas.orgnih.gov It is hypothesized that the anti-inflammatory effects of glucocorticoids are primarily mediated by GR monomers through protein-protein interactions with transcription factors like NF-κB and AP-1 (transrepression). nih.govnih.govwikipedia.org In contrast, many of the adverse side effects are thought to arise from the binding of GR dimers to glucocorticoid response elements (GREs) on DNA, leading to the activation of target genes (transactivation). nih.govnih.govfrontiersin.org

    Chemical design strategies to achieve this functional selectivity include:

    Inducing Specific Receptor Conformations: Ligand binding to the GR ligand-binding domain (LBD) induces conformational changes, particularly in the activation function 2 (AF-2) region, which is crucial for the recruitment of coactivators. acs.orgnih.gov The design of ligands that stabilize a receptor conformation unfavorable for coactivator binding but still permissive for corepressor interaction is a key strategy.

    Targeting Monomer-Preferential Activity: Non-steroidal ligands, such as Compound A, have been shown to favor GR monomer activity, leading to a blockade of NF-κB-driven gene expression without significantly affecting AP-1-driven expression. nih.gov

    Altering Ligand-Receptor Interactions: Subtle modifications to a chemical scaffold can profoundly influence the transcriptional regulatory activity of the GR. nih.gov For example, the absence of a C11 hydroxyl group in vamorolone, a dissociated steroid, prevents the formation of a key hydrogen bond with Asn564, a residue critical for connecting ligand binding to the AF-2 region, thereby reducing transactivation. nih.gov

    The development of selective glucocorticoid receptor agonists and modulators (SEGRAMs) that can alter the balance between transrepression and transactivation has been a major focus. nih.gov While the simple transrepression versus transactivation model has been shown to be an oversimplification, it has provided a valuable framework for the design of novel GR modulators with improved therapeutic profiles. nih.gov

    Structural Insights from Glucocorticoid Receptor-Ligand Crystallography and Molecular Modeling

    X-ray crystallography and molecular modeling have been indispensable tools in elucidating the structural basis of GR activation and in the rational design of selective modulators. nih.govacs.org These techniques provide atomic-level details of how ligands bind to the GR and how these interactions influence receptor conformation and function.

    The GR ligand-binding domain (LBD) adopts a classic α-helical sandwich fold. nih.gov The ligand-binding pocket is located at the base of the LBD helices and recognizes glucocorticoids through a combination of hydrophobic interactions and hydrogen bonds. nih.gov

    Key structural insights that have guided the design of GR modulators include:

    The Role of Helix 12 (H12): The position of H12 is critical for the formation of the AF-2 surface and the recruitment of coactivators. acs.orgnih.gov Agonist binding stabilizes H12 in a conformation that promotes coactivator binding, while antagonists can disrupt this conformation. acs.orgnih.gov Molecular dynamics simulations have shown that different ligands can induce distinct dynamic ensembles of H12 conformations. nih.gov

    Specific Amino Acid Interactions: Crystallographic studies have identified key amino acid residues within the LBD that are crucial for ligand binding and potency. For example, Q642 plays a discriminating role in the potency of mometasone furoate versus cortisol. rcsb.org The interaction between Asn564 and the C11-hydroxyl group of steroidal agonists is critical for transactivation. nih.gov

    Novel Binding Modes: Crystallography has revealed that non-steroidal ligands can adopt novel binding conformations within the GR LBD, distinct from the classic binding mode of steroidal ligands. acs.orgnih.govresearchgate.netacs.org This provides a new basis for understanding selectivity and anti-inflammatory activity and opens up new avenues for structure-based ligand design. acs.orgnih.govresearchgate.netacs.org

    Homology modeling, based on the crystal structures of related nuclear receptors, has also been used to build three-dimensional models of the GR LBD, providing insights into ligand binding even in the absence of a crystal structure. nih.govoup.comresearchgate.net

    Computational Approaches in Glucocorticoid Receptor Modulator Discovery (e.g., Machine Learning in Chemical Systems Biology)

    In recent years, computational approaches have become increasingly important in the discovery and design of novel GR modulators. springerprofessional.debeilstein-journals.org These methods can accelerate the drug discovery process by enabling the efficient screening of large compound libraries and by providing insights into the mechanisms of GR signaling.

    Virtual Screening: Structure-based virtual screening, which involves docking large libraries of compounds into the GR LBD structure, has been successfully used to identify novel GR modulators. researchgate.net

    Machine Learning: Machine learning algorithms can be trained on existing data to predict the activity of new compounds. researchgate.net For example, a chemical systems biology approach called Ligand Class Analysis (LCA) has been used to examine ligands designed to modulate GR activity through distinct structural mechanisms. nih.gov This machine learning-based approach identified coregulators and target genes that were predictive of the ligands' effects on myocyte glucose disposal and protein balance, leading to the discovery of orally available GCs with muscle-sparing activity. nih.gov

    Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govspringerprofessional.de These models can be used to predict the activity of new compounds and to guide the design of more potent and selective modulators.

    These computational tools, in conjunction with experimental techniques, are powerful for accelerating the identification and optimization of novel GR modulators with improved therapeutic profiles.

    Optimization Strategies for Dissociated Glucocorticoid Receptor Modulator Activity

    The optimization of dissociated GR modulator activity is a key focus in the development of safer glucocorticoids. The goal is to enhance the transrepression activity while minimizing transactivation. oncotarget.comnih.gov

    Strategies for optimizing dissociated activity include:

    Fine-tuning Ligand-Receptor Interactions: As discussed, subtle changes in the chemical structure of a ligand can have a significant impact on its functional profile. Systematic modifications to a lead compound, guided by SAR, crystallography, and molecular modeling, can be used to optimize its interaction with the GR and enhance its dissociated profile.

    Partial Agonism: The development of partial GR agonists has emerged as a promising strategy. oncotarget.comnih.gov Partial agonists can induce a submaximal level of transactivation while retaining full transrepression activity. For example, the non-steroidal GR agonists AZD7495 and AZD9567 retained full transrepression capability but did not activate specific genes involved in osteoporosis and glucose metabolism. oncotarget.comnih.gov

    Focus on Drug-like Properties: In addition to optimizing for dissociated activity, it is crucial to optimize for other drug-like properties, such as metabolic stability, aqueous solubility, and lack of off-target effects. nih.gov A series of non-steroidal "dissociated" GR agonists were optimized for such properties, leading to the identification of a clinical candidate. nih.gov

    The development of novel assays to screen for dissociated activity has also been important. High-throughput screening assays have been developed to identify modulators of GR activity, which can then be further characterized for their dissociated profile. nih.gov

    Advanced Research on Glucocorticoid Receptor Modulator 1 Signaling Networks

    Systems Biology Approaches to Ligand-Selective Glucocorticoid Receptor Signaling

    Systems biology offers a comprehensive approach to understanding the complex and cell-type-specific signaling networks of the glucocorticoid receptor. This methodology allows for the analysis of the global effects of GR ligands, moving beyond single-gene or single-pathway analyses to a more holistic view of the cellular response.

    By employing techniques such as transcriptomics and proteomics, researchers can map the extensive gene and protein expression changes induced by GR modulators. This approach has been instrumental in elucidating the ligand-selective nature of GR signaling. Different ligands, including selective modulators, can induce unique conformational changes in the GR, leading to the recruitment of distinct sets of co-regulators and subsequent differential regulation of target genes. nih.gov

    A key aspect of systems biology in this context is the ability to link specific transcriptional profiles to phenotypic outcomes. For instance, studies on various SGRMs have successfully correlated the expression patterns of specific genes with desired anti-inflammatory effects versus undesirable metabolic side effects. researchgate.net This allows for the classification of GR ligands based on their activity profiles, which can aid in the design of novel modulators with improved therapeutic indices.

    Furthermore, systems biology approaches can uncover previously unknown mechanisms of GR action. By analyzing the entire GR interactome, which includes co-regulators, other transcription factors, and chromatin remodeling complexes, a more complete picture of ligand-specific GR function can be assembled.

    Co-regulator Recruitment and Modulator-Specific Interactions

    The transcriptional activity of the glucocorticoid receptor is critically dependent on its interaction with co-regulator proteins, which can either enhance (coactivators) or repress (corepressors) gene expression. The specific ligand bound to the GR influences the receptor's conformation, which in turn determines the profile of recruited co-regulators.

    Selective glucocorticoid receptor modulators are designed to promote a GR conformation that favors interactions with corepressors, leading to the transrepression of inflammatory genes, while minimizing the recruitment of coactivators required for the transactivation of genes associated with metabolic side effects.

    Research on various SGRMs has demonstrated this principle of differential co-regulator recruitment. For example, studies with the selective modulator miricorilant (B609053) have shown that the miricorilant-bound GR fails to interact with the coactivator NCOA3 and SMARCD1, a component of the SWI/SNF chromatin remodeling complex, which are essential for the transactivation of certain genes. oncoscience.us This selective interaction profile is thought to underlie the compound's ability to separate anti-inflammatory effects from metabolic side effects.

    The table below summarizes key co-regulators involved in GR signaling and their general role in transactivation and transrepression, which are differentially engaged by SGRMs.

    Co-regulatorGeneral FunctionInteraction with SGRM-bound GR
    NCOA3 (SRC-3) CoactivatorReduced interaction
    SMARCD1 (BAF60c) Chromatin Remodeling (Coactivator complex)Reduced interaction
    NCOR1 CorepressorEnhanced or maintained interaction
    SRC-1 CoactivatorVariably affected depending on the SGRM

    Cross-talk with Other Intracellular Signaling Pathways (e.g., STAT6, MAPK, NF-κB, AP-1)

    The anti-inflammatory effects of glucocorticoid receptor modulators are largely mediated through their interference with pro-inflammatory signaling pathways. This cross-talk is a key aspect of their mechanism of action.

    NF-κB and AP-1: Glucocorticoid receptor modulator-1 has been shown to be a potent inhibitor of both the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1) pathways. nih.govnih.gov It exhibits IC50 values of 9 nM and 130 nM for the inhibition of NF-κB and AP-1, respectively. nih.govnih.gov This inhibition is a hallmark of the transrepression activity of the GR, where the modulator-bound receptor interferes with the function of these key inflammatory transcription factors. oup.com

    MAPK: The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also crucial in regulating inflammation. Some SGRMs have been shown to influence MAPK signaling. plos.orgoup.com For instance, the SGRM "Compound A" has been observed to impede TNF-induced phosphorylation of ERK MAPK. nih.gov Additionally, the transactivation of anti-inflammatory genes by GR can include the induction of MAPK phosphatase-1 (MKP-1/DUSP1), which in turn suppresses inflammatory signaling by dephosphorylating and inactivating MAPKs. oncoscience.usoup.com

    STAT6: The Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in Th2-mediated inflammatory responses, such as in asthma. Certain SGRMs, like Compound A, have demonstrated the ability to inhibit STAT6 activity and its nuclear translocation. nih.gov This highlights another avenue through which selective GR modulation can exert specific anti-inflammatory effects. nih.gov

    The table below outlines the cross-talk of GR modulators with these pathways.

    Signaling PathwayInteraction with GR Modulator-1General Mechanism for SGRMs
    NF-κB Inhibition (IC50 = 9 nM)Transrepression
    AP-1 Inhibition (IC50 = 130 nM)Transrepression
    MAPK Not specifically reportedCan be inhibited through various mechanisms, including induction of DUSP1
    STAT6 Not specifically reportedCan be inhibited through transrepression

    Glucocorticoid Receptor Isoform-Specific Responsiveness and Modulation

    The human glucocorticoid receptor exists in multiple isoforms, primarily due to alternative splicing and alternative translation initiation of the NR3C1 gene. nih.govnih.gov The most studied isoforms are GRα, which is the classic ligand-binding receptor that mediates most glucocorticoid effects, and GRβ, which does not bind glucocorticoids and can act as a dominant-negative inhibitor of GRα. oup.com

    In addition to these splice variants, alternative translation initiation of GRα results in several N-terminal isoforms (e.g., GR-A, GR-B, GR-C, GR-D). nih.gov These translational isoforms have identical ligand-binding and DNA-binding domains but differ in their N-terminal transactivation domain, leading to distinct gene regulatory profiles. nih.gov For example, the GR-C3 isoform has been shown to have the highest transcriptional activity on some promoters, while the GR-D3 isoform has the weakest. nih.gov

    The development of non-steroidal SGRMs raises the question of whether these compounds exhibit differential activity towards various GR isoforms. While much of the research has focused on GRα, the potential for isoform-selective modulation remains an area of active investigation. It is plausible that the unique conformations induced in the GR by non-steroidal ligands could lead to differential interactions with the various N-terminal domains of the translational isoforms, thereby contributing to their cell- and gene-specific effects. However, specific data on the interaction of this compound with different GR isoforms is not currently available in public literature.

    Epigenetic Regulation by this compound

    The transcriptional regulation by the glucocorticoid receptor is intricately linked to the epigenetic landscape of the cell. GR functions in concert with epigenetic machinery to modulate chromatin structure and gene expression. nih.govnih.gov This includes interactions with histone modifying enzymes and chromatin remodeling complexes.

    Upon activation by a ligand, the GR can recruit coactivator complexes with histone acetyltransferase (HAT) activity, leading to histone acetylation and a more open chromatin structure, which facilitates gene transcription (transactivation). Conversely, GR can recruit corepressor complexes containing histone deacetylases (HDACs), resulting in histone deacetylation, chromatin condensation, and gene repression (transrepression).

    Selective glucocorticoid receptor modulators, by favoring a GR conformation that preferentially recruits corepressor complexes, are thought to primarily mediate their effects through epigenetic silencing of inflammatory genes. Furthermore, the interaction of GR with chromatin remodeling complexes, such as the SWI/SNF complex, is also crucial for its transcriptional activity. As mentioned earlier, the SGRM miricorilant has been shown to disrupt the interaction of GR with the SWI/SNF component SMARCD1, providing a clear example of how a selective modulator can influence epigenetic mechanisms. oncoscience.us

    The epigenetic effects of GR signaling are fundamental to its cell- and gene-specific actions, as the pre-existing epigenetic state of a cell can dictate the accessibility of GR to its target genes. nih.gov While specific studies on the epigenetic effects of this compound are not available, it is expected to function through these established mechanisms of GR-mediated epigenetic regulation.

    Research Directions and Therapeutic Potential of Glucocorticoid Receptor Modulator 1

    Future Research in Inflammatory and Autoimmune Disorders

    Glucocorticoids are a cornerstone in managing inflammatory and autoimmune diseases, but their utility is hampered by a wide array of adverse effects. oup.comnih.gov SGRMs offer a promising alternative by aiming to uncouple the anti-inflammatory actions from the metabolic and other side effects. frontiersin.org Future research is focused on several key areas:

    Optimizing Selectivity: A major goal is the development of SGRMs with a more refined balance between transrepression and transactivation to maximize anti-inflammatory efficacy while further reducing side effect profiles. nih.govoup.com

    Overcoming Glucocorticoid Resistance: Up to 30% of patients with conditions like rheumatoid arthritis and asthma exhibit glucocorticoid resistance. oup.comoup.com A critical area of investigation is whether SGRMs can be effective in these patient populations where traditional glucocorticoids fail. oup.com

    Tissue and Cell-Type Specificity: Researchers are exploring the development of SGRMs that target specific immune cells or tissues, which could provide more localized therapeutic effects and an even better safety profile.

    Long-term Efficacy and Safety: As more SGRMs move into clinical development, long-term studies will be crucial to fully understand their efficacy and safety in chronic inflammatory and autoimmune conditions. oup.com

    A novel, orally available, non-steroidal SGRM, GRM-01, has shown promise in preclinical studies. It is a potent and selective ligand for the human GR and has demonstrated anti-inflammatory efficacy by inhibiting the release of tumor necrosis factor-α, interferon-γ, and interleukin-6 in various in vitro assays. frontiersin.org Importantly, GRM-01 showed significantly less impact on markers of glucose and bone metabolism compared to prednisolone (B192156), suggesting a dissociation of anti-inflammatory effects from key adverse effects. frontiersin.org

    Advanced Research in Neurodegenerative Disease Therapeutics

    The role of the hypothalamic-pituitary-adrenal (HPA) axis and glucocorticoid signaling in neurodegenerative diseases like Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS) is an area of growing interest. nih.govnih.gov Chronic stress and resulting dysregulation of glucocorticoid levels are thought to contribute to the pathology of these conditions. nih.gov

    Recent studies have highlighted the potential of SGRMs as a therapeutic strategy. For instance, in an acute model of Alzheimer's disease, the selective GR modulators CORT108297 and CORT113176 were shown to:

    Reverse the generation of hippocampal amyloid-β peptide. nih.gov

    Reduce neuroinflammation and apoptotic processes. nih.gov

    Restore levels of synaptic markers. nih.gov

    Improve cognitive function. nih.gov

    Similarly, in the Wobbler mouse model of ALS, the selective GR antagonist CORT113176 attenuated the progression of behavioral deficits, inflammation, and motor neuron degeneration. nih.gov These findings suggest that modulating GR activity can interfere with the pathological cascades in neurodegenerative diseases. Future research will likely focus on long-term studies in various animal models and elucidating the precise mechanisms by which SGRMs exert their neuroprotective effects. nih.gov

    Novel Applications in Oncology Research

    Glucocorticoids are widely used in the treatment of hematological malignancies and to manage the side effects of chemotherapy in solid tumors. nih.govoncoscience.us However, their use can also promote therapy resistance in some cancers. nih.gov SGRMs that can selectively induce apoptosis in cancer cells without promoting resistance or causing systemic side effects are a key area of oncology research. oncoscience.usmdpi.com

    The potential of SGRMs in cancer therapy is being explored in several ways:

    Direct Anti-Cancer Effects: Some SGRMs have been shown to inhibit the proliferation and migration of cancer cells and induce apoptosis. oncoscience.us

    Adjuvant Therapy: SGRMs could be used alongside traditional chemotherapy to enhance its efficacy or reduce its side effects. nih.govoncoscience.us

    Overcoming Resistance: Research is ongoing to determine if SGRMs can be effective in glucocorticoid-resistant hematological malignancies.

    One such SGRM, known as Compound A (CpdA), has demonstrated anti-cancer effects in various in vitro and in vivo models. mdpi.com However, its chemical instability has limited its translational potential. mdpi.com The development of stable and effective SGRMs for cancer treatment remains an active area of investigation. mdpi.com

    Emerging Research Areas (e.g., HIV-1 Latency Reversal)

    A significant barrier to curing HIV-1 infection is the persistence of a latent viral reservoir. One strategy to eliminate this reservoir is the "shock and kill" approach, which involves reactivating the latent virus so that it can be targeted by the immune system or antiretroviral therapy. asm.orgnih.gov

    Recent research has identified the glucocorticoid receptor as a potential target for reactivating latent HIV-1. asm.orgnih.gov The HIV-1 genome contains binding sites for the GR, and modulating GR activity can influence viral transcription. asm.orgnih.gov

    A study investigating a panel of GR modulators found that the non-steroidal partial GR agonist AZD9567 (Mizacorat) could reactivate latent HIV-1 in both lymphoid and myeloid cell lines, as well as in primary CD4+ T cells. asm.orgnih.gov This reactivation was found to be partially dependent on both GR and AP-1 binding sites within the HIV-1 long terminal repeat (LTR). asm.orgnih.gov Conversely, the GR antagonist mifepristone (B1683876) was shown to suppress HIV-1 LTR-driven gene expression. asm.orgnih.gov These findings identify GR modulators as a novel class of latency-reversing agents and open up new possibilities for HIV-1 cure strategies. asm.org

    Translational Research Challenges and Opportunities for Next-Generation Glucocorticoid Receptor Modulators

    Despite the significant therapeutic promise of SGRMs, several challenges remain in their translation from preclinical research to clinical practice.

    Challenges:

    Predictive Models: Developing in vitro and in vivo models that can accurately predict the clinical efficacy and side-effect profiles of SGRMs is crucial.

    Biomarker Development: Identifying reliable biomarkers to monitor the therapeutic effects and potential side effects of SGRMs in patients is essential for personalized medicine.

    Understanding Complex Mechanisms: The "transrepression versus transactivation" model is now considered overly simplistic, and a deeper understanding of the complex molecular mechanisms of SGRMs is needed for rational drug design. nih.gov

    Glucocorticoid Resistance: The mechanisms of glucocorticoid resistance are not fully understood, and developing SGRMs that can overcome this resistance is a major hurdle. researchgate.net

    Opportunities:

    Non-Steroidal Scaffolds: The development of non-steroidal SGRMs offers the potential for improved drug-like properties and fewer off-target effects compared to steroidal compounds. endocrine-abstracts.org

    Targeted Delivery: Conjugating SGRMs to antibodies or other targeting moieties could allow for their specific delivery to diseased tissues, maximizing efficacy and minimizing systemic exposure. acs.org

    Combination Therapies: Exploring the use of SGRMs in combination with other therapeutic agents could lead to synergistic effects and improved clinical outcomes.

    Personalized Medicine: As our understanding of the genetic and molecular basis of diseases and drug responses grows, it may become possible to tailor SGRM therapy to individual patients.

    The continued development of next-generation SGRMs holds the potential to revolutionize the treatment of a wide range of diseases by providing the therapeutic benefits of glucocorticoids with a significantly improved safety profile. researchgate.netendocrine-abstracts.org

    Q & A

    Basic: What experimental models are appropriate for assessing GRM-1’s selectivity for the glucocorticoid receptor?

    Answer:
    To evaluate selectivity, use in vitro binding assays (e.g., competitive radioligand displacement with GR-specific ligands like dexamethasone) and cell-based reporter systems (e.g., GR-transfected HEK293 cells with glucocorticoid response element [GRE]-driven luciferase). Cross-test against related nuclear receptors (e.g., mineralocorticoid, progesterone receptors) to rule off-target interactions. Structural analysis of GR’s ligand-binding domain (LBD) via X-ray crystallography or cryo-EM can identify residues critical for GRM-1 binding .

    Advanced: How can in vivo PET imaging with radioligands like (±)-11C-YJH08 be optimized to study GRM-1’s tissue-specific receptor engagement?

    Answer:
    Optimize PET protocols by:

    • Validating radioligand specificity via saturation binding assays in GR-overexpressing tissues.
    • Performing dosimetry studies to determine safe tracer doses and optimal imaging time windows.
    • Co-administering GRM-1 with the tracer to assess competitive displacement, confirming target engagement.
    • Using kinetic modeling (e.g., Logan plot) to quantify GR density changes in response to GRM-1 treatment. Reference (±)-11C-YJH08’s high selectivity for GR’s LBD in translational studies .

    Basic: What structural features of the glucocorticoid receptor are critical for GRM-1 binding?

    Answer:
    Key domains include:

    • Ligand-binding domain (LBD) : Hydrophobic pockets and helix 12 conformation determine agonist/antagonist activity.
    • DNA-binding domain (DBD) : Zinc-finger motifs mediate GRE recognition; mutations here may alter GRM-1’s transcriptional efficacy.
    • N-terminal domain (NTD) : Intrinsically disordered region interacts with co-regulators (e.g., TIF2) to modulate gene-specific responses. Use mutagenesis and hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map GRM-1’s binding interface .

    Advanced: What strategies resolve discrepancies in reported GR activation levels induced by GRM-1 across different cell types?

    Answer:
    Address variability by:

    • Functional characterization of GR isoforms : Use CRISPR-edited cell lines to express specific GR variants (e.g., GRα vs. GRβ) and quantify transcriptional activity via qRT-PCR of GRE-driven genes.
    • Cell-type-specific cofactor profiling : Chromatin immunoprecipitation (ChIP-seq) identifies differential recruitment of co-activators (e.g., SRC-1) or repressors (e.g., NCOR1).
    • Standardized assay conditions : Control for glucocorticoid pre-treatment, serum components, and cell confluency, which influence GR baseline activity .

    Basic: How to design dose-response experiments to evaluate GRM-1’s transcriptional efficacy?

    Answer:

    • Use quantitative high-throughput screening (qHTS) in GR-responsive cell lines (e.g., A549) with a GRE-luciferase reporter.
    • Measure EC50/IC50 values across a logarithmic concentration range (e.g., 1 nM–10 µM).
    • Validate with endogenous targets (e.g., FKBP5 or GILZ) via qRT-PCR. Include dexamethasone as a positive control and mifepristone as an antagonist reference .

    Advanced: What methodologies validate the genomic vs. non-genomic actions of GRM-1 in primary cell systems?

    Answer:

    • Genomic actions : Perform ChIP-seq for GR binding and RNA-seq to correlate transcriptional changes. Inhibit transcription with actinomycin D to confirm direct effects.
    • Non-genomic actions : Use GR-deficient cells or rapid-acting GRM-1 analogs (minutes vs. hours) to assess kinase signaling (e.g., MAPK/ERK) via phospho-proteomics.
    • Reference pioneer GR signaling models where GR interacts with chromatin remodelers (e.g., FOXA1) to prime latent enhancers .

    Basic: What biochemical assays confirm GRM-1’s binding kinetics and allosteric modulation potential?

    Answer:

    • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD) and stoichiometry.
    • NanoBRET assays measure real-time GR conformational changes in live cells.
    • Test allosteric effects via FRET-based sensors monitoring GR-cofactor interactions (e.g., GR-TIF2) .

    Advanced: How do epigenetic modifications influence GRM-1’s transcriptional outcomes in disease models?

    Answer:

    • Profile histone acetylation (H3K27ac) and DNA methylation at GR-bound enhancers using ChIP-seq and bisulfite sequencing in disease-relevant tissues (e.g., inflamed lung).
    • Treat cells with histone deacetylase inhibitors (HDACi) or CRISPR-dCas9 epigenetic editors to manipulate chromatin states and assess GRM-1’s efficacy.
    • Correlate findings with single-cell ATAC-seq to resolve cell-subtype-specific GR accessibility .

    Basic: What in silico approaches predict GRM-1’s interaction with GR isoforms?

    Answer:

    • Molecular docking : Use GRα/GRβ LBD structures (PDB: 1P93) to simulate binding poses.
    • Molecular dynamics (MD) simulations : Analyze stability of GRM-1-GR complexes over 100+ ns trajectories.
    • Machine learning : Train models on GR modulator datasets (e.g., ChEMBL) to predict isoform selectivity .

    Advanced: What integrated omics approaches elucidate GRM-1’s downstream signaling networks?

    Answer:

    • Transcriptomics : RNA-seq identifies GRM-1-regulated genes; pathway analysis (e.g., GSEA) links to inflammation or metabolism.
    • Proteomics : TMT-labeled mass spectrometry quantifies GR-interacting proteins (e.g., HSP90) and post-translational modifications (e.g., phosphorylation).
    • Metabolomics : LC-MS profiles shifts in glucocorticoid-dependent metabolites (e.g., glucose, fatty acids). Integrate datasets using tools like Cytoscape for network modeling .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.